molecular formula C10H11BrFN B13103609 (R)-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine

(R)-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine

Katalognummer: B13103609
Molekulargewicht: 244.10 g/mol
InChI-Schlüssel: YBDXBUBAGDHVLC-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine is an organic compound that belongs to the class of phenylbutenylamines. This compound features a bromine and fluorine substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and but-3-en-1-ol.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the double bond or halogen substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction could produce saturated amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic properties, including as a precursor to drug candidates.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can influence its binding affinity and specificity, affecting the pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(4-Bromo-3-chlorophenyl)but-3-en-1-amine: Similar structure but with a chlorine substituent instead of fluorine.

    ®-1-(4-Bromo-3-methylphenyl)but-3-en-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of both bromine and fluorine substituents in ®-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine can impart unique chemical properties, such as increased reactivity or specific binding interactions, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H11BrFN

Molekulargewicht

244.10 g/mol

IUPAC-Name

(1R)-1-(4-bromo-3-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11BrFN/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10H,1,3,13H2/t10-/m1/s1

InChI-Schlüssel

YBDXBUBAGDHVLC-SNVBAGLBSA-N

Isomerische SMILES

C=CC[C@H](C1=CC(=C(C=C1)Br)F)N

Kanonische SMILES

C=CCC(C1=CC(=C(C=C1)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.